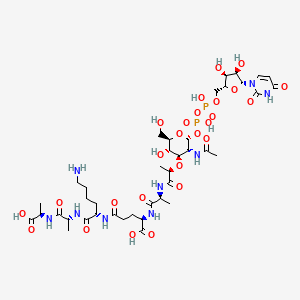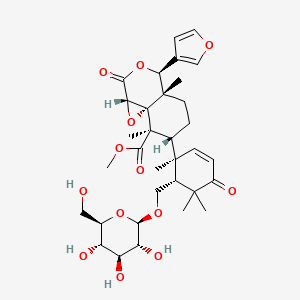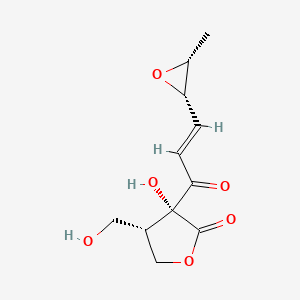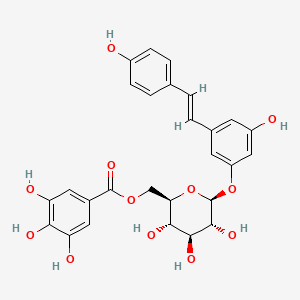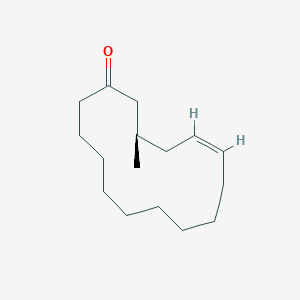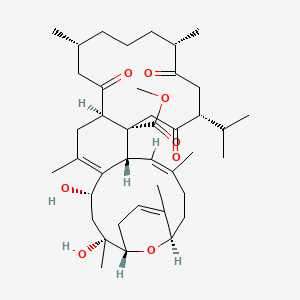
1-丁基-3-甲基咪唑鎓碘化物
描述
1-Butyl-3-methylimidazolium iodide is a room temperature ionic liquid (RTIL) with the chemical formula C8H15IN2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is widely used in various scientific and industrial applications due to its ability to act as a non-volatile electrolyte and a reaction medium.
科学研究应用
1-Butyl-3-methylimidazolium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a non-volatile electrolyte in dye-sensitized photochemical cells and as a reaction medium for various catalytic processes.
Biology: Investigated for its potential use in biocatalysis and protein stabilization.
Medicine: Explored for its potential in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of advanced materials, such as gel-type electrolytes for solar cells and as a stabilizer in biphasic oxidative cyclocarbonylation reactions.
作用机制
Target of Action
1-Butyl-3-methylimidazolium iodide (BMImI) is an ionic liquid with a wide range of applications. It has been found to interact with proteins such as α-chymotrypsin . The protein α-chymotrypsin is a serine protease enzyme that catalyzes the hydrolysis of peptide bonds in the digestive system .
Mode of Action
BMImI has been shown to have a destabilizing effect on α-chymotrypsin at all investigated concentrations (0.025–0.6 M) . This destabilizing effect is thought to be due to the interaction of BMImI with the protein, which can alter its structure and function .
Biochemical Pathways
It is known that bmimi can act as a reaction medium for the transition metal-catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to form the corresponding 2-oxazolidinones .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility, which could potentially impact its bioavailability .
Result of Action
The primary result of BMImI’s action is its destabilizing effect on proteins like α-chymotrypsin . This can lead to changes in the protein’s structure and function, potentially affecting biological processes in which these proteins are involved .
Action Environment
The action of BMImI can be influenced by environmental factors. For instance, it has been shown that the destabilizing effect of BMImI on α-chymotrypsin can be offset by 1-butyl-3-methylimidazolium bromide at lower concentrations (0.025 M), but this stabilizing action turns into a deleterious action at higher concentrations (>0.1 M) . This suggests that the concentration of other substances in the environment can significantly impact the action of BMImI .
生化分析
Biochemical Properties
1-Butyl-3-methylimidazolium iodide plays a crucial role in biochemical reactions, particularly as a non-volatile electrolyte in dye-sensitized photochemical cells . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging in conventional solvents. For instance, it can act as a stabilizer and promoter in the transition metal-catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to form 2-oxazolidinones . The interactions between 1-Butyl-3-methylimidazolium iodide and these biomolecules are primarily through hydrogen bonding and ionic interactions, which enhance the solubility and reactivity of the reactants.
Cellular Effects
The effects of 1-Butyl-3-methylimidazolium iodide on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-Butyl-3-methylimidazolium iodide can disrupt the conformational structure of extracellular polymeric substances, leading to the inactivation of microbial cells . Additionally, it has been observed to form unique local structures with alcohols, which can impact cellular processes .
Molecular Mechanism
At the molecular level, 1-Butyl-3-methylimidazolium iodide exerts its effects through various mechanisms. It forms hydrogen bonds with biomolecules, which can lead to changes in their structure and function. For example, the butyl chain of the cation can adopt different conformations, such as gauche and trans, which influence its interaction with the iodide anion . These interactions can result in the formation of weak hydrogen-bonded networks, affecting the stability and reactivity of the compound. Additionally, 1-Butyl-3-methylimidazolium iodide can facilitate the formation of triiodide ions without the external addition of iodine, which is significant for its role in redox reactions .
Temporal Effects in Laboratory Settings
The stability and effects of 1-Butyl-3-methylimidazolium iodide over time in laboratory settings are influenced by its interactions with other molecules and environmental conditions. This compound has been shown to maintain its stability and functionality at low temperatures, making it suitable for various applications . Its long-term effects on cellular function can vary depending on the specific conditions and concentrations used in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Butyl-3-methylimidazolium iodide vary with different dosages in animal models. At lower concentrations, it can enhance certain biochemical processes, while at higher doses, it may exhibit toxic or adverse effects. For instance, studies have indicated that the stabilizing action of similar compounds can turn deleterious at higher concentrations . Therefore, it is crucial to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
1-Butyl-3-methylimidazolium iodide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can act as a reaction medium for the transition metal-catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol, leading to the formation of 2-oxazolidinones . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Butyl-3-methylimidazolium iodide within cells and tissues are mediated by its interactions with transporters and binding proteins. This compound can form hydrogen bonds with various biomolecules, affecting its localization and accumulation within specific cellular compartments . Its ability to dissolve a wide range of substances also facilitates its distribution across different tissues.
Subcellular Localization
1-Butyl-3-methylimidazolium iodide exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. For example, its interaction with the iodide anion through hydrogen bonds can affect its localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butylimidazole with iodomethane. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous acetone or other suitable solvents.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-butyl-3-methylimidazolium iodide follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 1-butylimidazole and iodomethane.
Reaction Vessel: Large-scale reactors with temperature and pressure control.
Purification: The product is purified through recrystallization or distillation to achieve high purity levels.
化学反应分析
Types of Reactions: 1-Butyl-3-methylimidazolium iodide undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Silver nitrate or other silver salts to replace the iodide ion.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolium cation.
Reduction: Reduced forms of the imidazolium cation.
Substitution: New ionic liquids with different anions, such as 1-butyl-3-methylimidazolium chloride or bromide.
相似化合物的比较
1-Butyl-3-methylimidazolium iodide can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Hexyl-3-methylimidazolium iodide
Uniqueness: 1-Butyl-3-methylimidazolium iodide is unique due to its specific combination of the butyl group and iodide anion, which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various substrates and its high thermal stability make it particularly valuable in applications requiring robust and reliable performance.
属性
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.HI/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREPTGNZZKNFQZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049342 | |
| Record name | 1-Butyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-05-6 | |
| Record name | 1-Butyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


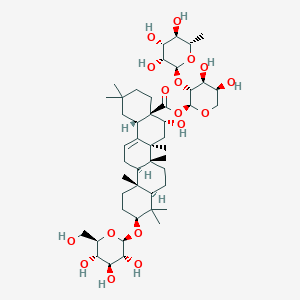

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1246749.png)

